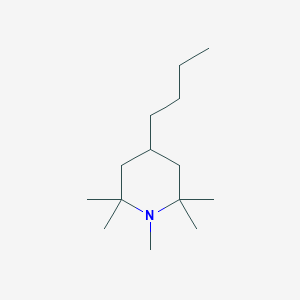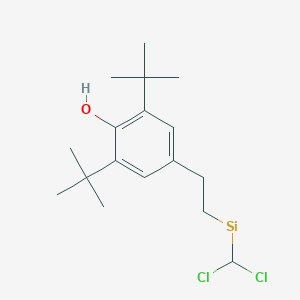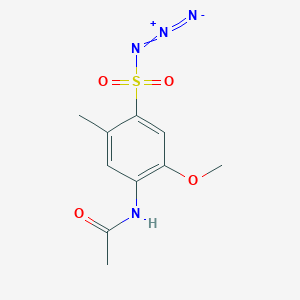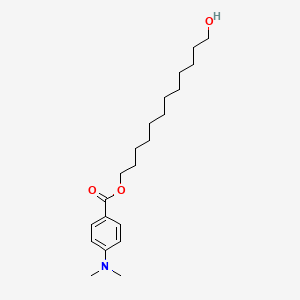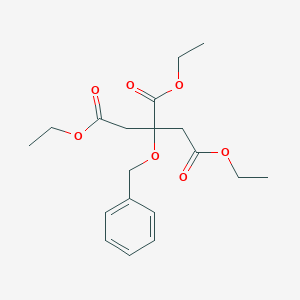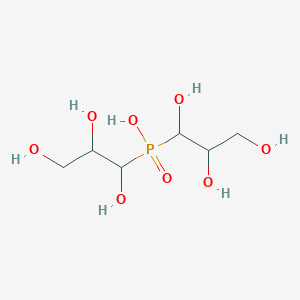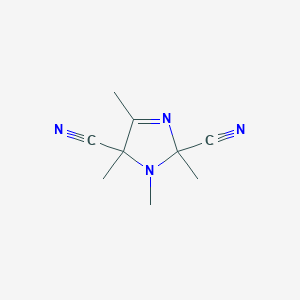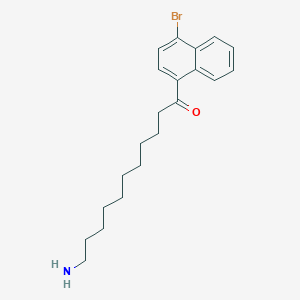![molecular formula C18H30O B14298042 {[(Undecan-2-yl)oxy]methyl}benzene CAS No. 112476-32-1](/img/structure/B14298042.png)
{[(Undecan-2-yl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(Undecan-2-yl)oxy]methyl}benzene is an organic compound that features a benzene ring substituted with an undecan-2-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(Undecan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-undecanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of benzyl alcohol reacts with the hydroxyl group of 2-undecanol to form the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {[(Undecan-2-yl)oxy]methyl}benzene can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alkane derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
{[(Undecan-2-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving membrane interactions due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of {[(Undecan-2-yl)oxy]methyl}benzene involves its interaction with biological membranes. The undecan-2-yloxy group allows the compound to insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The benzene ring can also participate in π-π interactions with aromatic amino acids in proteins, influencing protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl alcohol: A simpler compound with a hydroxyl group attached to the benzene ring.
2-Undecanol: An alcohol with a long hydrophobic chain, similar to the undecan-2-yloxy group in {[(Undecan-2-yl)oxy]methyl}benzene}.
Benzyl ether: Compounds with ether linkages similar to this compound}.
Uniqueness
This compound is unique due to its combination of a hydrophobic alkyl chain and an aromatic benzene ring, making it suitable for applications that require both hydrophobic and aromatic interactions. This dual functionality is not commonly found in simpler compounds like benzyl alcohol or 2-undecanol.
Eigenschaften
CAS-Nummer |
112476-32-1 |
|---|---|
Molekularformel |
C18H30O |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
undecan-2-yloxymethylbenzene |
InChI |
InChI=1S/C18H30O/c1-3-4-5-6-7-8-10-13-17(2)19-16-18-14-11-9-12-15-18/h9,11-12,14-15,17H,3-8,10,13,16H2,1-2H3 |
InChI-Schlüssel |
QTUAGTKPOLMKMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


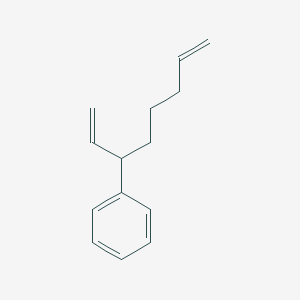

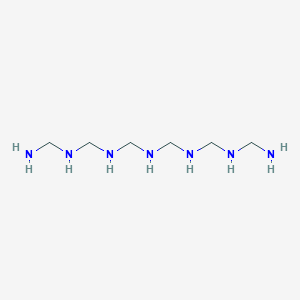

![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
